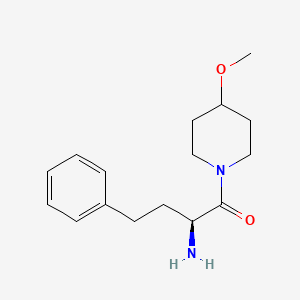
(2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-one, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that has gained popularity due to its cognitive enhancing effects. It was first synthesized in Russia in the early 1990s and has since been studied extensively for its potential applications in improving memory and cognitive function.
Mechanism of Action
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by increasing the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These proteins play a crucial role in the growth, survival, and maintenance of neurons in the brain. Noopept is also believed to enhance the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
Noopept has been shown to have several biochemical and physiological effects on the brain. It can increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning. It can also increase the levels of dopamine and serotonin, which are neurotransmitters that regulate mood and motivation. Noopept has also been shown to have antioxidant properties, which can protect the brain from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Noopept in lab experiments is its low toxicity and high bioavailability. It can easily cross the blood-brain barrier and reach the brain, making it an effective compound for studying cognitive function. However, one of the limitations of using Noopept is its short half-life, which means that it needs to be administered frequently to maintain its effects.
Future Directions
There are several future directions for research on Noopept. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, particularly in the elderly. Further research is also needed to fully understand the mechanism of action of Noopept and its long-term effects on the brain.
Synthesis Methods
The synthesis of Noopept involves the reaction of (2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-oneyl-L-prolylglycine with ethyl ester in the presence of a catalyst. This results in the formation of the final product, Noopept, which is a white crystalline powder. The synthesis process is relatively simple and cost-effective, making it a popular compound for research purposes.
Scientific Research Applications
Noopept has been extensively studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and dementia. It has also been investigated for its potential use in improving memory and cognitive function in healthy individuals. Several studies have shown that Noopept can improve memory and learning, as well as enhance attention and focus.
properties
IUPAC Name |
(2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-21-15-10-12-19(13-11-15)17(20)16(18)9-8-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,18H2,1H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCYOZVHDMRWAI-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)C(CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1CCN(CC1)C(=O)[C@H](CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)
![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)

![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)
![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)
![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)

![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)
